molecular formula C14H11ClO4 B4776088 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone CAS No. 115781-11-8

2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone

Cat. No. B4776088
M. Wt: 278.69 g/mol
InChI Key: DDBGVQHDFCGXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone, also known as 4'-chloro-2',4-dihydroxychalcone (CDC), is a synthetic chalcone compound that has been extensively studied for its potential therapeutic applications. CDC has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism Of Action

The mechanism of action of CDC is not fully understood, but it is thought to involve the modulation of several signaling pathways. CDC has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. CDC has also been found to activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxifying enzymes.

Biochemical And Physiological Effects

CDC has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that CDC inhibits the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, COX-2, and iNOS. CDC has also been found to scavenge free radicals and reduce oxidative stress. In vivo studies have shown that CDC exhibits anti-inflammatory and antioxidant effects in animal models of inflammation and oxidative stress.

Advantages And Limitations For Lab Experiments

CDC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. CDC has also been extensively studied, and its biological activities are well established. However, CDC has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not well understood. In addition, CDC has low solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of CDC. Further studies are needed to elucidate the mechanism of action of CDC and its potential therapeutic applications. In addition, studies are needed to determine the pharmacokinetics and toxicity profile of CDC in vivo. Further research is also needed to develop new formulations of CDC that improve its solubility and bioavailability. Finally, studies are needed to evaluate the potential of CDC as a lead compound for the development of new drugs for the treatment of inflammation, oxidative stress, and cancer.

Scientific Research Applications

CDC has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. CDC has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, CDC has been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4/c15-9-1-4-11(5-2-9)19-8-14(18)12-6-3-10(16)7-13(12)17/h1-7,16-17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBGVQHDFCGXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151188
Record name Ethanone, 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone

CAS RN

115781-11-8
Record name Ethanone, 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115781118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
Reactant of Route 6
2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.